molecular formula C23H29ClN4O4 B12768001 Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate CAS No. 85080-19-9

Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate

Cat. No.: B12768001
CAS No.: 85080-19-9
M. Wt: 461.0 g/mol
InChI Key: HSIMFQYEFVEIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes hydrazine, dipropylamino, benzamido, and oxalyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Hydrazine Derivative: This step involves the reaction of hydrazine with appropriate reagents to form the hydrazine derivative.

    Oxalylation: The addition of the oxalyl group using oxalyl chloride.

    Benzamidation: The incorporation of the benzamido group through a reaction with benzoyl chloride.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazine derivatives with different substituents.
  • Compounds with similar functional groups such as acetyl, oxalyl, and benzamido groups.

Uniqueness

Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

85080-19-9

Molecular Formula

C23H29ClN4O4

Molecular Weight

461.0 g/mol

IUPAC Name

N-[2-[2-[2-[2-(dipropylamino)acetyl]hydrazinyl]-2-oxoacetyl]phenyl]benzamide;hydrochloride

InChI

InChI=1S/C23H28N4O4.ClH/c1-3-14-27(15-4-2)16-20(28)25-26-23(31)21(29)18-12-8-9-13-19(18)24-22(30)17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3,(H,24,30)(H,25,28)(H,26,31);1H

InChI Key

HSIMFQYEFVEIBC-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC(=O)NNC(=O)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.